molecular formula C24H23BrN2O6S2 B11492671 5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide

5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide

Cat. No.: B11492671
M. Wt: 579.5 g/mol
InChI Key: JMKPMBBYURMWPR-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, multiple methoxy groups, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide typically involves multiple steps, including bromination, methoxylation, and sulfonamide formation. The process often starts with the bromination of a suitable precursor, followed by the introduction of methoxy groups under controlled conditions. The final step involves the formation of the thiophene-2-sulfonamide moiety through a sulfonamide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound shares the bromine and methoxy groups but has a different core structure.

    6,7-dimethoxyisoquinoline derivatives: These compounds share the isoquinoline moiety and methoxy groups but differ in other structural aspects.

Uniqueness

The uniqueness of 5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H23BrN2O6S2

Molecular Weight

579.5 g/mol

IUPAC Name

5-bromo-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C24H23BrN2O6S2/c1-30-19-10-14-7-8-26-18(16(14)12-21(19)32-3)9-15-11-20(31-2)22(33-4)13-17(15)27-35(28,29)24-6-5-23(25)34-24/h5-8,10-13,27H,9H2,1-4H3

InChI Key

JMKPMBBYURMWPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=C(S4)Br)OC)OC)OC

Origin of Product

United States

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